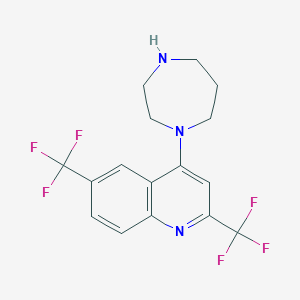
4-(1,4-Diazepan-1-yl)-2,6-bis(trifluoromethyl)quinoline
Vue d'ensemble
Description
Mécanisme D'action
4-(1,4-Diazepan-1-yl)-2,6-bis(trifluoromethyl)quinoline acts as an inhibitor of the vesicular glutamate transporter 1 (VGLUT1) by binding to the transporter and preventing the uptake of glutamate into synaptic vesicles. This leads to a decrease in glutamate release and synaptic transmission in the brain. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis through the inhibition of cell proliferation and the activation of caspase-dependent pathways.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In the brain, this compound has been shown to decrease glutamate release and synaptic transmission, which can lead to a decrease in excitotoxicity and neurodegeneration. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which can lead to a decrease in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1,4-Diazepan-1-yl)-2,6-bis(trifluoromethyl)quinoline has several advantages for use in lab experiments. It is a potent and selective inhibitor of VGLUT1, making it a valuable tool for studying the role of glutamate in synaptic transmission. It has also been shown to have anti-cancer properties, making it a potential candidate for the development of new anti-cancer drugs.
However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. It is also a relatively complex molecule, which can make it difficult to synthesize and purify.
Orientations Futures
For the study of 4-(1,4-Diazepan-1-yl)-2,6-bis(trifluoromethyl)quinoline include the development of new compounds and the study of its long-term effects on synaptic transmission and neurodegeneration.
Applications De Recherche Scientifique
4-(1,4-Diazepan-1-yl)-2,6-bis(trifluoromethyl)quinoline has been studied extensively for its potential use in scientific research. It has shown promising results in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as a potent and selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1), which plays a crucial role in synaptic transmission in the brain. This makes this compound a potential tool for studying the role of VGLUT1 in various neurological disorders.
In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. This makes this compound a potential candidate for the development of new anti-cancer drugs.
In drug discovery, this compound has been used as a starting point for the development of new compounds with potential therapeutic applications. By modifying the structure of this compound, researchers have been able to develop compounds with improved potency and selectivity.
Propriétés
IUPAC Name |
4-(1,4-diazepan-1-yl)-2,6-bis(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N3/c17-15(18,19)10-2-3-12-11(8-10)13(9-14(24-12)16(20,21)22)25-6-1-4-23-5-7-25/h2-3,8-9,23H,1,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUYIJNUMWMHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=NC3=C2C=C(C=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F6N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




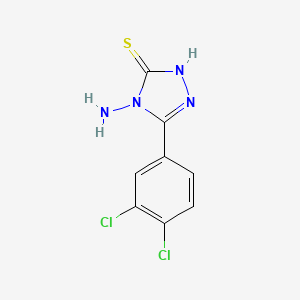

![3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid](/img/structure/B3043486.png)


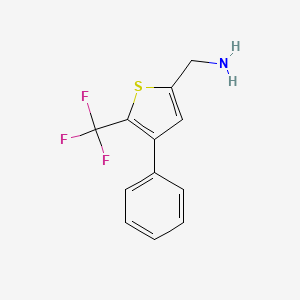
![3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carboxamide](/img/structure/B3043490.png)
![2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol](/img/structure/B3043497.png)
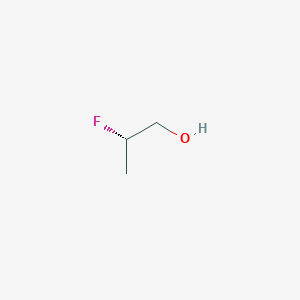

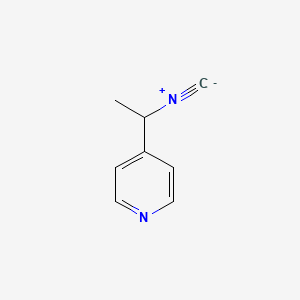

![Benzyl N-[(4aR,6S,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate](/img/structure/B3043502.png)